molecular formula C10H14N2O2 B2785313 Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1619238-77-5

Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2785313
CAS No.: 1619238-77-5
M. Wt: 194.234
InChI Key: AIQBJWQSLZPEHW-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate is a chemical compound with the empirical formula C9H12N2O2 . It is used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be prepared via substitution reaction of 2 with iodomethane .


Molecular Structure Analysis

The molecular structure of Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate is characterized by a pyrazole ring attached to a cyclopropyl group and an ethyl ester . The structure of similar compounds, such as 1H-pyrazole-4-carboxylic acids, has been discussed based on crystallographic results .

Future Directions

The future directions for research on Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate and similar compounds could include further exploration of their synthesis, characterization, and potential applications in various fields such as medicinal chemistry and material science. Further studies could also explore their biological activities and mechanisms of action .

Properties

IUPAC Name

ethyl 3-cyclopropyl-1-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)8-6-12(2)11-9(8)7-4-5-7/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQBJWQSLZPEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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